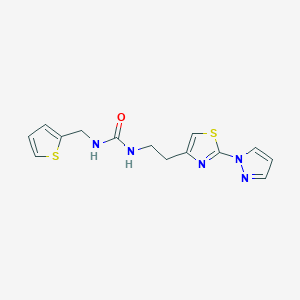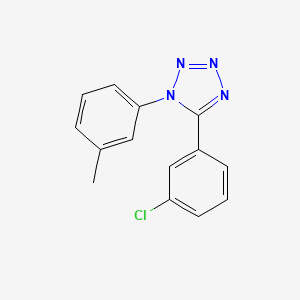
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Synthesis Analysis
The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies .Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary depending on their specific structure . Factors such as tautomerism and conformational preferences can influence these properties .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole, also known as 5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers are exploring its ability to interact with various biological targets, making it a valuable candidate for drug discovery and development .
Material Science
In material science, 5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole is being investigated for its potential use in the creation of advanced materials. Its stability and unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are crucial for developing flexible and lightweight electronic devices .
Agricultural Chemistry
The compound is also being studied for its applications in agricultural chemistry. It can be used as a building block for synthesizing new agrochemicals, including herbicides, fungicides, and insecticides. Its ability to disrupt specific biological pathways in pests and pathogens makes it a promising candidate for developing more effective and environmentally friendly agricultural products .
Environmental Science
In environmental science, 5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole is being explored for its potential use in pollution control and remediation. Its chemical properties allow it to interact with and neutralize various environmental contaminants, such as heavy metals and organic pollutants. This makes it a valuable tool for developing new methods of environmental cleanup and protection .
Nanotechnology
In the field of nanotechnology, 5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole is being explored for its potential applications in the synthesis of nanomaterials. Its unique properties can be harnessed to create nanoparticles with specific sizes, shapes, and functionalities. These nanoparticles can be used in various applications, including drug delivery, imaging, and catalysis.
NIST Chemistry WebBook USTC Research ACS Publications NIST Chemistry WebBook : USTC Research : ACS Publications : NIST Chemistry WebBook : USTC Research
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-10-4-2-7-13(8-10)19-14(16-17-18-19)11-5-3-6-12(15)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWOOJUKSPTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2620321.png)

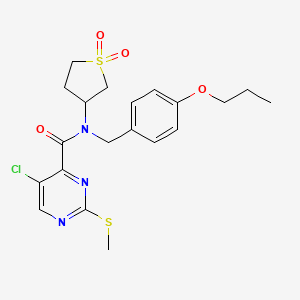
![(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2620325.png)
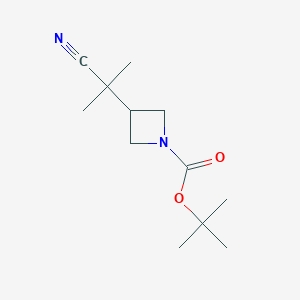
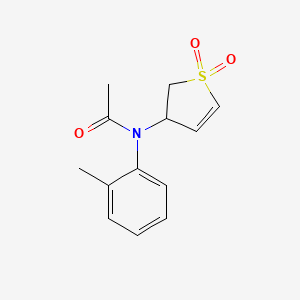
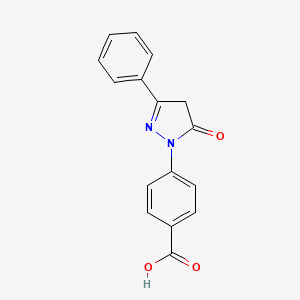
![N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2620331.png)
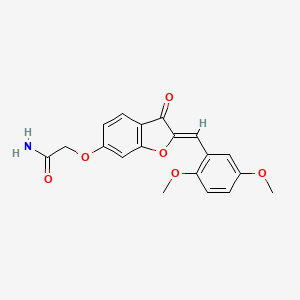
![N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620338.png)
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2620339.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2620341.png)
